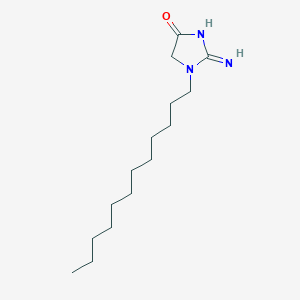
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with glyoxal and ammonia, followed by cyclization to form the imidazol-4-one ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions include oxidized imidazolones, reduced dihydro derivatives, and substituted imidazolones depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and fluorescent protein chromophores.
Mechanism of Action
The mechanism of action of 2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, as a selective CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction with its natural ligand .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: Similar structure but with a methyl group instead of a dodecyl group.
2-Amino-1,5-dihydro-4H-imidazol-4-one: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This feature enhances its interaction with lipid membranes and makes it suitable for applications requiring amphiphilic characteristics .
Properties
CAS No. |
94087-69-1 |
|---|---|
Molecular Formula |
C15H29N3O |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
1-dodecyl-2-iminoimidazolidin-4-one |
InChI |
InChI=1S/C15H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14(19)17-15(18)16/h2-13H2,1H3,(H2,16,17,19) |
InChI Key |
KVCDEHQTTHXOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CC(=O)NC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















